

Application Notes and Protocols for Cell-Based Efficacy Testing of Simnotrelvir

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Compound of Interest

Compound Name: *Simnotrelvir*

Cat. No.: *B15563597*

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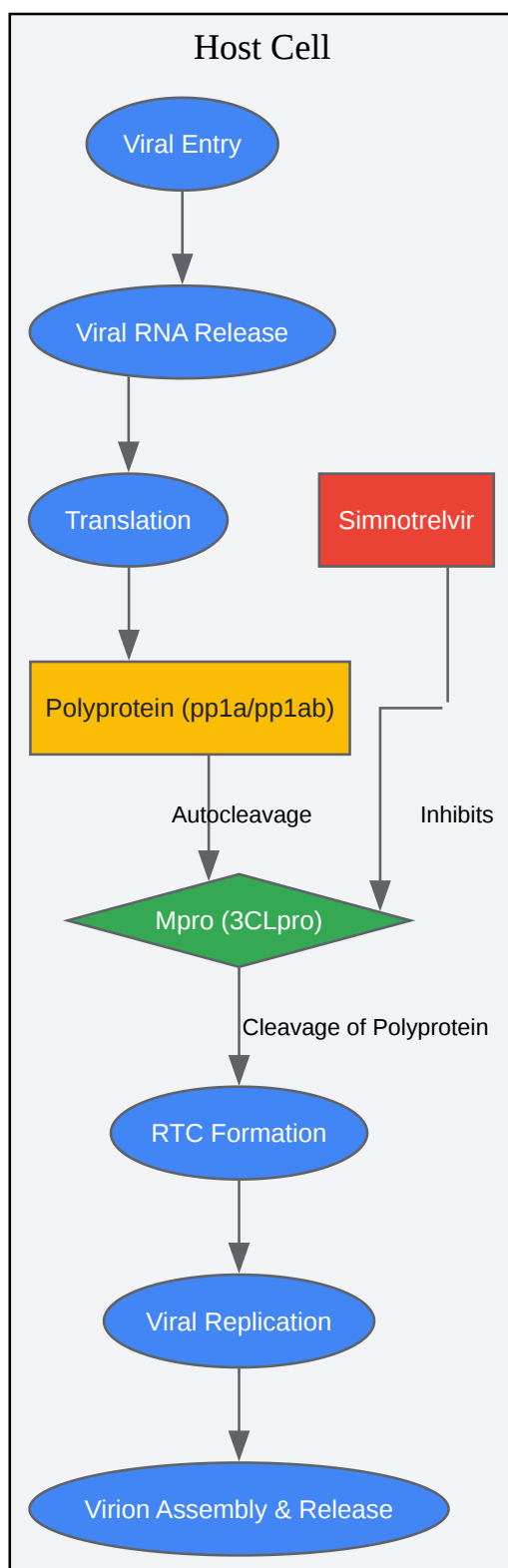
For Researchers, Scientists, and Drug Development Professionals

Introduction

Simnotrelvir (also known as SIM0417) is an orally bioavailable small-molecule inhibitor that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). [1][2][3] This enzyme is critical for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins.[4][5] By inhibiting Mpro, **simnotrelvir** effectively blocks viral replication. These application notes provide detailed protocols for commonly used cell-based assays to determine the in vitro efficacy of **simnotrelvir** against SARS-CoV-2.

Mechanism of Action of Simnotrelvir

SARS-CoV-2, upon entering a host cell, releases its genomic RNA, which is then translated into two large polyproteins, pp1a and pp1ab. The main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins that are essential for forming the replication and transcription complex (RTC). **Simnotrelvir** is a covalent inhibitor that binds to the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby preventing the processing of the viral polyproteins and halting viral replication.



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Caption: Mechanism of Action of **Simnotrelvir**.

Quantitative Data Summary

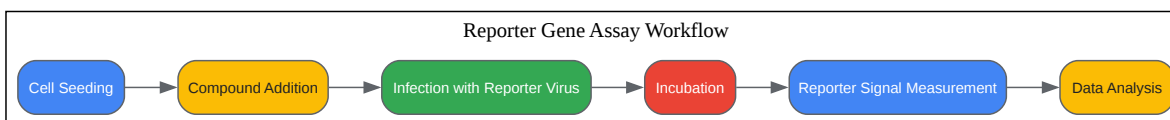
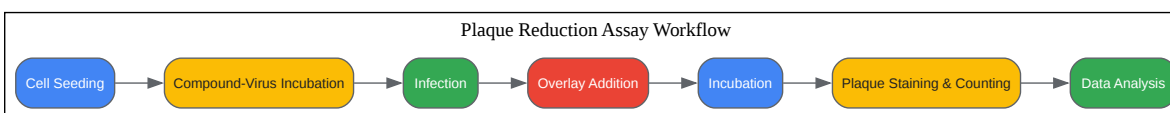
The antiviral activity of **simnotrelvir** has been evaluated against various SARS-CoV-2 variants in different cell-based assays. The key parameters are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50).

SARS-CoV-2 Variant	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference(s)
WIV04 (Wild Type)	Vero E6	CPE	0.026	>100	>3846	
Delta	Vero E6	CPE	0.034	>100	>2941	
Omicron B.1.1.529	Vero E6	CPE	0.043	>100	>2325	
Omicron BA.1	Vero E6	CPE	0.148	>100	>675	
Omicron BA.4	Vero E6	CPE	0.189	>100	>529	
Omicron BA.5	Vero E6	CPE	0.208	>100	>480	
Omicron CH.1.1	Vero E6	CPE	0.065	>100	>1538	
Omicron XBB.1.5	Vero E6	CPE	0.082	>100	>1219	
Omicron XBB.1.16	Vero E6	CPE	0.130	>100	>769	
Omicron EG.5	Vero E6	CPE	0.174	>100	>574	
Omicron JN.1	Vero E6	CPE	0.124	>100	>806	

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.



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